3-(2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a fluorophenyl group, a chromeno-pyrimidine moiety, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chromeno-Pyrimidine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.
Sulfanylation: The sulfanyl group is introduced via a thiolation reaction, typically using thiolating agents such as thiourea or thiols.
Acylation: The acetamido group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.
Formation of the Benzoic Acid Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromeno-pyrimidine moiety, potentially reducing double bonds or aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the benzoic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced chromeno-pyrimidine derivatives.
Substitution: Substituted fluorophenyl or benzoic acid derivatives.
Scientific Research Applications
3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its aromatic and heterocyclic nature makes it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential biological activities.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the chromeno-pyrimidine core but differ in the substituents attached to the core.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different functional groups attached to the aromatic ring.
Sulfanyl-containing compounds: Molecules with similar sulfanyl groups but different aromatic or heterocyclic cores.
Uniqueness
3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid is unique due to its combination of a fluorophenyl group, a chromeno-pyrimidine moiety, and a benzoic acid derivative
Properties
IUPAC Name |
3-[[2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN3O4S/c27-18-10-8-15(9-11-18)23-29-24-20(13-16-4-1-2-7-21(16)34-24)25(30-23)35-14-22(31)28-19-6-3-5-17(12-19)26(32)33/h1-12H,13-14H2,(H,28,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOAMMKJVQZGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.